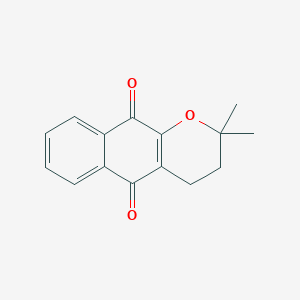

alpha-Lapachone

Vue d'ensemble

Description

Alpha-lapachone: est un dérivé de naphthoquinone naturel présent dans le bois de cœur de l’arbre lapacho (Tabebuia avellanedae). Ce composé a suscité un intérêt considérable en raison de ses diverses activités biologiques, notamment ses propriétés anticancéreuses, antimicrobiennes et antivirales .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: : L’alpha-lapachone peut être synthétisé par diverses méthodes. Une approche courante implique la cyclisation du lapachol en milieu acide. La réaction utilise généralement l’acide sulfurique comme catalyseur et se déroule à des températures élevées pour produire de l’this compound .

Méthodes de production industrielle: : La production industrielle d’this compound implique souvent l’extraction du lapachol du bois de cœur de l’arbre lapacho, suivie d’une modification chimique pour obtenir le composé souhaité. Le processus comprend des étapes de purification pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions: : L’alpha-lapachone subit plusieurs types de réactions chimiques, notamment :

Oxydation: L’this compound peut être oxydé pour former divers dérivés de quinone.

Réduction: La réduction de l’this compound peut produire des dérivés d’hydroquinone.

Substitution: L’this compound peut subir des réactions de substitution nucléophile, en particulier au niveau de la partie quinone.

Réactifs et conditions courantes

Oxydation: Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction: Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont souvent utilisés.

Substitution: Des nucléophiles comme les amines et les thiols peuvent réagir avec l’this compound dans des conditions douces.

Principaux produits formés

Oxydation: Dérivés de quinone.

Réduction: Dérivés d’hydroquinone.

Substitution: Diverses naphthoquinones substituées.

Applications De Recherche Scientifique

L’alpha-lapachone a une large gamme d’applications en recherche scientifique :

Chimie: Utilisé comme précurseur pour la synthèse d’autres dérivés de naphthoquinone.

Biologie: Étudié pour son rôle dans la modulation des états redox cellulaires et l’induction de l’apoptose dans les cellules cancéreuses.

Médecine: Investigé pour son potentiel en tant qu’agent anticancéreux, en particulier pour cibler les cellules cancéreuses avec des niveaux élevés de NAD(P)H :quinone oxydoréductase 1 (NQO1).

Industrie: Utilisé dans le développement de revêtements antimicrobiens et comme colorant naturel.

Mécanisme D'action

L’alpha-lapachone exerce ses effets principalement par la production d’espèces réactives de l’oxygène (ROS) et l’inhibition des topoisomérases. Le composé subit un cycle redox en présence de NAD(P)H :quinone oxydoréductase 1 (NQO1), ce qui entraîne la production de ROS, qui induisent un stress oxydatif et l’apoptose dans les cellules cancéreuses. De plus, l’this compound peut interférer avec la réplication et la réparation de l’ADN en inhibant les enzymes topoisomérases .

Comparaison Avec Des Composés Similaires

Composés similaires

Beta-lapachone: Un autre dérivé de naphthoquinone ayant des propriétés anticancéreuses similaires, mais différant par son efficacité de cycle redox et ses cibles moléculaires.

Déhydro-alpha-lapachone: Un composé structurellement apparenté ayant une activité antivasculaire accrue.

Unicité: : L’this compound est unique en raison de sa toxicité sélective envers les cellules cancéreuses avec des niveaux élevés de NAD(P)H :quinone oxydoréductase 1 (NQO1), ce qui en fait un candidat prometteur pour la thérapie anticancéreuse ciblée .

Activité Biologique

Alpha-lapachone is a naturally occurring naphthoquinone derived from the heartwood of plants in the Tabebuia genus, particularly Tabebuia impetiginosa. Its biological activities have garnered significant attention due to its potential therapeutic applications, including wound healing, anti-parasitic effects, and anticancer properties. This article provides a detailed overview of the biological activities of this compound, supported by case studies and research findings.

This compound exhibits a variety of biological activities through several mechanisms:

- Antiparasitic Activity : this compound has shown efficacy against protozoan parasites such as Leishmania spp. and Trypanosoma cruzi. It inhibits serine proteinase activity in these parasites, which is crucial for their survival and replication. The compound can cross the plasma membrane of macrophages and induce mitochondrial damage, leading to cell death in the parasites .

- Wound Healing : Research indicates that this compound significantly enhances wound healing processes. In a study involving mice with induced wounds, topical application of this compound resulted in increased expression of migration-related proteins (Cdc42, RhoA, α-Pak) and vascular endothelial growth factor (VEGF), promoting angiogenesis and tissue repair . The upregulation of Sirt3 was also noted, suggesting a role in cellular metabolism and longevity during the healing process .

- Anticancer Properties : this compound has demonstrated potential as an anticancer agent. It induces reactive oxygen species (ROS) production, leading to apoptosis in cancer cells. The compound's action is mediated through the activation of NAD(P)H:quinone oxidoreductase 1 (NQO1), which facilitates the formation of ROS that damage cellular components . Additionally, it has been shown to cause cell cycle arrest in various cancer cell lines .

Table 1: Summary of Biological Activities

Case Study: Wound Healing in Mice

In a controlled study, three groups of mice were treated with varying concentrations (0.05% and 0.1%) of this compound following skin wounding. The results showed:

- Increased Angiogenesis : Mice treated with 0.1% this compound exhibited significantly higher blood vessel counts compared to the vehicle group.

- Enhanced Protein Expression : There was a notable increase in migration-related proteins and VEGF expression, correlating with improved wound closure rates over a 10-day period .

Toxicity Profile

While this compound shows promising therapeutic effects, its safety profile must be considered. Studies have indicated that while it possesses cytotoxic effects against cancer cells and parasites, it also has potential toxicity that needs further investigation. The balance between efficacy and safety is crucial for its development as a therapeutic agent .

Propriétés

IUPAC Name |

2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-15(2)8-7-11-12(16)9-5-3-4-6-10(9)13(17)14(11)18-15/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWHOPKRRBUSDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C(=O)C3=CC=CC=C3C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197020 | |

| Record name | alpha-Lapachone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4707-33-9 | |

| Record name | 3,4-Dihydro-2,2-dimethyl-2H-naphtho[2,3-b]pyran-5,10-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4707-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Lapachone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004707339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-Lapachone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26327 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Lapachone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-LAPACHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPE3AOX9QV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.